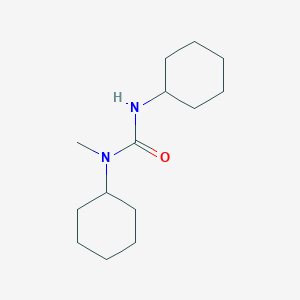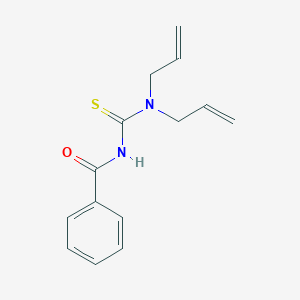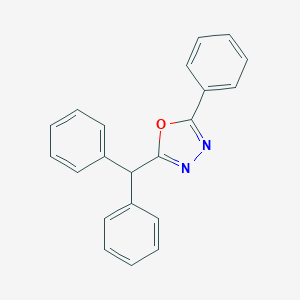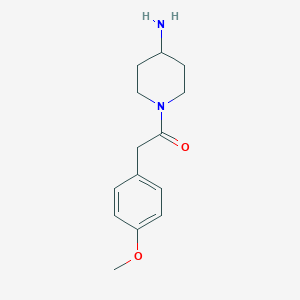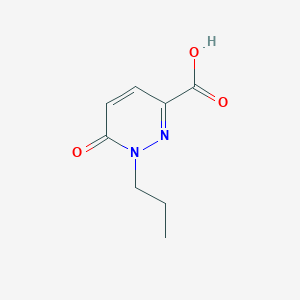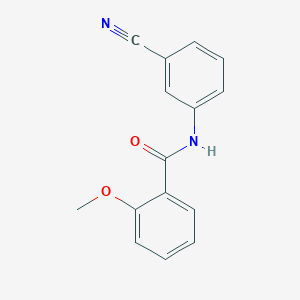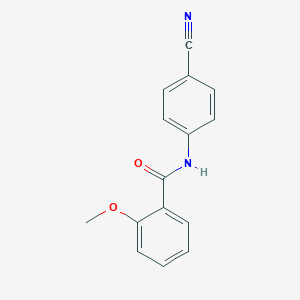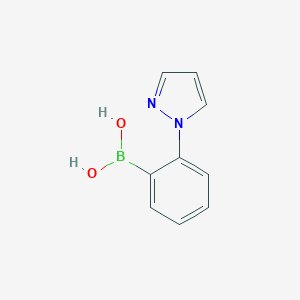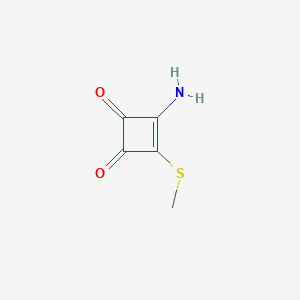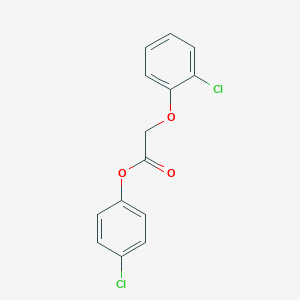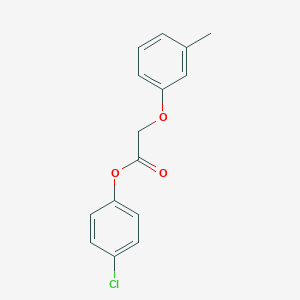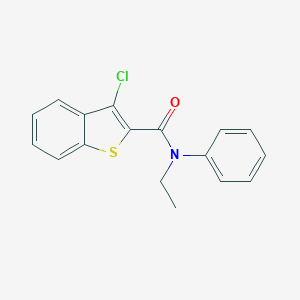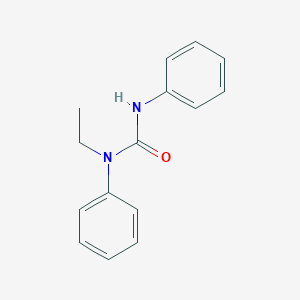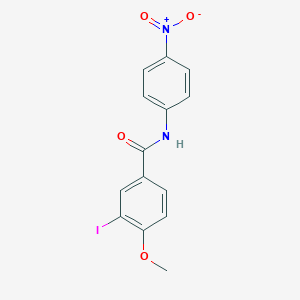
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been widely studied and used in scientific research. This compound is also known as INB-4, and it has shown potential in various applications, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of INB-4 involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell growth and proliferation. INB-4 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
INB-4 has been shown to have minimal toxicity in normal cells. It has also been shown to have low binding affinity for other protein kinases, which reduces the risk of off-target effects. INB-4 has been shown to be effective in inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INB-4 has several advantages for lab experiments. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have minimal toxicity in normal cells. However, there are also limitations to the use of INB-4. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis of INB-4 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of INB-4. One potential application is in combination therapy with other cancer drugs. INB-4 has been shown to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin. Another potential application is in the treatment of other diseases that involve the dysregulation of CK2, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of INB-4 in these applications. Additionally, more research is needed to optimize the synthesis of INB-4 and develop more efficient methods for its production.
Conclusion:
In conclusion, INB-4 is a promising compound for cancer research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. INB-4 has minimal toxicity in normal cells and has the potential for use in combination therapy with other cancer drugs. However, more research is needed to fully understand the mechanism of action and potential applications of INB-4.
Métodos De Síntesis
The synthesis of INB-4 involves the reaction between 3-iodo-4-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
INB-4 has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. INB-4 has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective in inhibiting the growth of tumors in animal models.
Propiedades
Número CAS |
6251-38-3 |
|---|---|
Nombre del producto |
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide |
Fórmula molecular |
C14H11IN2O4 |
Peso molecular |
398.15 g/mol |
Nombre IUPAC |
3-iodo-4-methoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-7-2-9(8-12(13)15)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
Clave InChI |
QDGZSCPMNOOCNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
